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Compound Name: Thifensulfuron methyl

Cat. No.: B1681301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the

control of broadleaf weeds in various crops. Its mode of action involves the inhibition of the

enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of the essential

amino acids valine and isoleucine in plants. This technical guide provides an in-depth overview

of the discovery and the detailed chemical synthesis pathway of thifensulfuron-methyl,

including experimental protocols and quantitative data.

Discovery and Development
Thifensulfuron-methyl was discovered by G. Levitt and developed by E. I. Du Pont De Nemours

and Company (DuPont). The initial patents for this compound were filed in the early 1980s, with

European Patent EP 30142 and U.S. Patent 4,481,029 being the key publications describing its

invention.[1] The herbicide was first reported in scientific literature in 1985 and received its first

commercial approvals in 1988.[2] It has been marketed under various trade names, including

Pinnacle®, Harmony®, and Refine®.[1][3][4]
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Milestone Details Reference(s)

Inventor G. Levitt [1]

Original Assignee
E. I. Du Pont De Nemours and

Company (DuPont)
[1][4]

Key Patents EP 30142, US 4481029 [1]

Year of Patent (US) 1984 [1]

First Reported 1985 [2]

First Approvals 1988 [2]

Manufacturer's Code DPX-M6316 [1]

Common Trademarks
Pinnacle®, Harmony®,

Refine®
[1][3][4]

Chemical Synthesis Pathway
The synthesis of thifensulfuron-methyl is a multi-step process that involves the preparation of

two key intermediates: a substituted thiophene sulfonamide and a substituted triazine amine,

followed by their coupling to form the final sulfonylurea bridge.[2] The amorphous form of

thifensulfuron-methyl is typically prepared according to the methods described in U.S. Patent

4,481,029.

Overall Synthesis Scheme
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Thiophene Intermediate Synthesis

Triazine Intermediate Synthesis

Final Coupling
Thiophene Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
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Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate
Carbomethoxylation

Thifensulfuron-methyl

Cyanuric Chloride 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Multi-step reaction
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Caption: Overall synthesis pathway of Thifensulfuron-methyl.

Step 1: Synthesis of Thiophene Intermediates
The synthesis of the key thiophene intermediate, methyl 3-(N-

(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate, proceeds through several steps.

This intermediate is synthesized from a thiophene precursor through chlorosulfonation and

esterification.

Experimental Protocol: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is reacted with

ammonia to yield methyl 3-sulfamoylthiophene-2-carboxylate.

Reactants: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, Ammonia.

Solvent: Chloroform.

Procedure: Ammonia gas is passed through a solution of methyl 3-(chlorosulfonyl)thiophene-

2-carboxylate in absolute chloroform at room temperature until the mixture is alkaline. The

mixture is stirred for an additional 30 minutes. The ammonium chloride byproduct is

extracted with water, and the organic phase is dried and evaporated to yield the product.
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Yield: Approximately 65-80%.

The sulfonamide is then reacted with a source of the methoxycarbonyl group to form the N-

acylated sulfonamide.

Step 2: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-
triazine
This triazine intermediate is crucial for the formation of the sulfonylurea bridge. It can be

synthesized via a one-pot method from cyanuric chloride.

Experimental Protocol (One-pot method):

Cyanuric chloride reacts with dimethyl malonate in the presence of a base and a solvent.

The resulting compound is then reacted with ammonia water.

The product from the previous step is treated with sodium hydroxide in methanol, followed by

hydrolysis and decarboxylation with hydrochloric acid to yield 2-amino-4-methoxy-6-methyl-

1,3,5-triazine.

Parameter Value

Purity of Product >98%

Overall Yield ~80%

Step 3: Final Coupling to Thifensulfuron-methyl
The final step involves the coupling of the thiophene and triazine intermediates.

Methyl 3-(N-(methoxycarbonyl)sulfamoyl)
thiophene-2-carboxylate

Thifensulfuron-methyl

Coupling Reaction

2-Amino-4-methoxy-6-methyl-1,3,5-triazine
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Caption: Final coupling reaction in the synthesis of Thifensulfuron-methyl.

Experimental Protocol:

Reactants: 2-amino-4-methoxy-6-methyl-1,3,5-triazine and methyl 3-(N-

(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate.

Solvent: Anhydrous methylene chloride.

Procedure: To a solution of 2.3 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 30 ml of

anhydrous methylene chloride, 4.5 g of methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-

2-carboxylate is added with stirring. The mixture is heated to its boiling point, then allowed to

cool and stirred at ambient temperature for sixteen hours. The resulting solid product is

collected by filtration.

Quantitative Data Summary
Synthesis Step Key Reactants Key Product Reported Yield

Step 1b

Methyl 3-

(chlorosulfonyl)thioph

ene-2-carboxylate,

Ammonia

Methyl 3-

sulfamoylthiophene-2-

carboxylate

65-80%

Step 2

Cyanuric chloride,

Dimethyl malonate,

Ammonia

2-Amino-4-methoxy-6-

methyl-1,3,5-triazine
~80%

Step 3

Thiophene

intermediate, Triazine

intermediate

Thifensulfuron-methyl

Not specified in the

provided search

results.

Physicochemical Properties of Thifensulfuron-
methyl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1681301?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₁₂H₁₃N₅O₆S₂ [1]

Molecular Weight 387.39 g/mol [1]

Appearance White solid [1]

Melting Point 186 °C [1]

pKa (25 °C) 4.0 [1]

Water Solubility (25 °C)
24 mg/L (pH 4), 260 mg/L (pH

5), 2400 mg/L (pH 6)
[1]

Vapor Pressure (25 °C) 2.7 x 10⁻⁶ mmHg [1]

Conclusion
This technical guide has outlined the discovery and detailed synthesis of the herbicide

thifensulfuron-methyl. The synthesis is a well-established multi-step process involving the

preparation of key thiophene and triazine intermediates, followed by a final coupling reaction.

The provided experimental protocols and quantitative data offer valuable insights for

researchers and professionals in the field of agrochemical development. Further research into

optimizing reaction conditions and yields may continue to be an area of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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